(4-Nitrobenzoyl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrobenzoyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H19NO3Si and a molecular weight of 409.521 g/mol . This compound is characterized by the presence of a nitrobenzoyl group attached to a triphenylsilane moiety. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of (4-Nitrobenzoyl)(triphenyl)silane typically involves the reaction of 4-nitrobenzoyl chloride with triphenylsilane in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(4-Nitrobenzoyl)(triphenyl)silane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrosilylation: The silicon-hydrogen bond in the triphenylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Major products formed from these reactions include amino-substituted benzoyl silanes and various hydrosilylated derivatives .
Scientific Research Applications
(4-Nitrobenzoyl)(triphenyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitrobenzoyl)(triphenyl)silane primarily involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the triphenylsilane moiety can add across multiple bonds in alkenes, alkynes, and carbonyls, facilitated by catalysts such as platinum or palladium .
Comparison with Similar Compounds
(4-Nitrobenzoyl)(triphenyl)silane can be compared with other similar compounds such as:
(4-Chlorobenzoyl)(triphenyl)silane: Similar in structure but with a chloro group instead of a nitro group.
(4-Fluorobenzoyl)(triphenyl)silane: Contains a fluorine atom in place of the nitro group.
(4-Tert-butylbenzoyl)(triphenyl)silane: Features a tert-butyl group instead of a nitro group.
Properties
CAS No. |
1176-24-5 |
---|---|
Molecular Formula |
C25H19NO3Si |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4-nitrophenyl)-triphenylsilylmethanone |
InChI |
InChI=1S/C25H19NO3Si/c27-25(20-16-18-21(19-17-20)26(28)29)30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
InChI Key |
LNGWEGQXRYNHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.